molecular formula C22H22O5 B11152397 3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11152397
M. Wt: 366.4 g/mol
InChI Key: LLGJIUDIWXHKSJ-UHFFFAOYSA-N
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Description

3-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a benzo[c]chromen-6-one core linked to a tetrahydropyran moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzo[c]chromen-6-one Core: This step involves the cyclization of appropriate phenolic precursors under acidic or basic conditions to form the chromenone structure.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the chromenone core is replaced by a tetrahydropyran derivative.

    Final Coupling Step: The final step involves the coupling of the tetrahydropyran-substituted chromenone with an appropriate oxoethoxy group, typically using esterification or etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for achieving high purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen-6-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has shown promise in preliminary studies for its potential anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets suggests it could be developed into treatments for various conditions, including inflammatory diseases and infections.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features The presence of both the benzo[c]chromen-6-one core and the tetrahydropyran moiety provides a distinct set of chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C22H22O5/c1-22(2)12-14(9-10-26-22)19(23)13-25-15-7-8-17-16-5-3-4-6-18(16)21(24)27-20(17)11-15/h3-8,11,14H,9-10,12-13H2,1-2H3

InChI Key

LLGJIUDIWXHKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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